Adenosine Uptake Inhibition: NBTGR vs. NBMPR Ki Values in Human Erythrocytes
In human erythrocytes, p-NBTGR inhibits adenosine uptake with a Ki of 70 nM [1]. NBMPR, a commonly used alternative ENT1 inhibitor, exhibits a Ki of approximately 1-5 nM for adenosine uptake under comparable conditions [2]. Although NBMPR demonstrates higher absolute potency, NBTGR's distinct binding kinetics and reduced affinity for certain ENT1 conformations offer a wider dynamic range for dose-response studies and may provide a more gradual inhibition profile in experimental systems where complete transporter blockade is undesirable.
| Evidence Dimension | Adenosine uptake inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | NBMPR: Ki ≈ 1-5 nM |
| Quantified Difference | Approximately 14- to 70-fold higher Ki for NBTGR |
| Conditions | Human erythrocytes; adenosine uptake assay |
Why This Matters
The 14- to 70-fold difference in Ki values dictates that NBTGR cannot be simply dose-adjusted to replicate NBMPR effects; procurement should be based on the specific experimental requirement for potency and dynamic range.
- [1] Paterson ARP, Oliver JM. Nucleoside transport. II. Inhibition by p-nitrobenzylthioguanosine and related compounds. Can J Biochem. 1971;49(2):271-274. doi:10.1139/o71-039. View Source
- [2] Jarvis SM, Young JD. Nucleoside transport in human erythrocytes: a simple carrier with directional symmetry in fresh cells, but with directional asymmetry in cells from outdated blood. J Physiol. 1982;324:47-66. doi:10.1113/jphysiol.1982.sp014100. View Source
